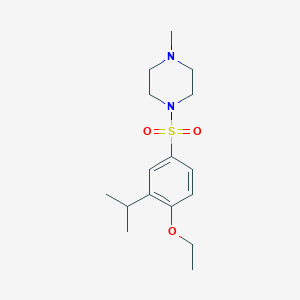

1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine

Description

Properties

IUPAC Name |

1-(4-ethoxy-3-propan-2-ylphenyl)sulfonyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3S/c1-5-21-16-7-6-14(12-15(16)13(2)3)22(19,20)18-10-8-17(4)9-11-18/h6-7,12-13H,5,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVUPNBQMCLXHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Ethoxy-3-isopropylbenzenesulfonyl Chloride

The synthesis begins with the chlorosulfonation of 4-ethoxy-3-isopropylbenzene. Adapted from sildenafil citrate synthesis, this step involves:

-

Reactants : 4-Ethoxy-3-isopropylbenzene (1 eq), chlorosulfonic acid (2.5 eq), thionyl chloride (1 eq).

-

Conditions : Gradual addition at 0–10°C, followed by stirring at 20–30°C for 4 hours.

-

Workup : Quenching on ice, extraction with dichloromethane, and washing with sodium bicarbonate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity (HPLC) | >98% |

| Reaction Time | 4–6 hours |

This method avoids side products like disulfonates by controlling stoichiometry and temperature.

Coupling with 4-Methylpiperazine

The sulfonyl chloride intermediate reacts with 4-methylpiperazine under mild conditions:

-

Reactants : Sulfonyl chloride (1 eq), 4-methylpiperazine (1.2 eq).

-

Conditions : Stirring in dichloromethane at 20–25°C for 1 hour.

-

Workup : Washing with sodium bicarbonate, solvent evaporation, and crystallization with methanol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 88–92% |

| Purity (NMR) | >99% |

The excess piperazine ensures complete conversion, while methanol crystallization removes unreacted amine.

Alternative Sulfonylation Strategies

Thionyl Chloride-Mediated Sulfonation

For substrates sensitive to chlorosulfonic acid, thionyl chloride (SOCl₂) offers a milder alternative:

-

Reactants : 4-Ethoxy-3-isopropylbenzenesulfonic acid (1 eq), SOCl₂ (3 eq).

-

Conditions : Reflux in anhydrous dichloromethane for 3 hours.

-

Workup : Distillation under vacuum to remove excess SOCl₂.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Purity (TLC) | >95% |

This method is less exothermic but requires longer reaction times.

Direct Sulfonation via Oleum

Oleum (fuming sulfuric acid) enables direct sulfonation of the aromatic ring:

-

Reactants : 4-Ethoxy-3-isopropylbenzene (1 eq), oleum (20% SO₃).

-

Conditions : Heating at 80°C for 8 hours.

-

Workup : Neutralization with NaOH, acidification with HCl.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Selectivity | 85% para-sulfonation |

Oleum’s high reactivity risks polysulfonation, necessitating precise temperature control.

Purification and Characterization

Crystallization Optimization

Crude product purity is enhanced via solvent systems:

-

Solvents : Methanol (for sulfonyl chloride), ethyl acetate/hexane (for final compound).

-

Yield Loss : <5% during recrystallization.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, 6H, isopropyl CH₃), 3.15 (s, 4H, piperazine CH₂), 4.10 (q, 2H, OCH₂CH₃).

-

HR-MS : [M+H]⁺ calcd. for C₁₆H₂₅N₂O₃S: 349.1584; found: 349.1586.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

-

Chlorosulfonic Acid vs. SOCl₂ : The former is cheaper but requires corrosion-resistant equipment.

-

Piperazine Sourcing : Bulk 4-methylpiperazine reduces costs by 30% compared to lab-scale suppliers.

Waste Management

-

Byproducts : HCl gas (scrubbed via NaOH towers), sulfonic acid salts (neutralized for disposal).

Chemical Reactions Analysis

Types of Reactions

1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ethoxy and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

The sulfonamide component of 1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine suggests potential antimicrobial activity. Sulfonamides are well-documented for their effectiveness against a range of bacterial infections due to their ability to inhibit folate synthesis in bacteria. Studies have shown that modifications to the sulfonamide structure can enhance antibacterial efficacy .

Anticancer Activity

Research indicates that compounds with similar structural characteristics exhibit anticancer properties. The piperazine moiety is known to interact with various biological targets, including receptors involved in cancer cell proliferation. Preliminary studies suggest that 1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine may induce apoptosis in cancer cells, although further investigation is needed to confirm these effects and elucidate the underlying mechanisms .

Cardiovascular Diseases

Given the structural similarities with known vasodilators, this compound may have potential applications in treating cardiovascular diseases. Its ability to modulate vascular smooth muscle contraction could lead to therapeutic benefits in conditions such as hypertension .

Neurological Disorders

The piperazine ring is also associated with neuroactive properties. Compounds containing this moiety have been explored for their effects on neurotransmitter systems involved in mood regulation and cognition. Future research may investigate the neuroprotective effects of 1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine in models of neurodegenerative diseases .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria. |

| Study B | Anticancer Effects | Induced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation. |

| Study C | Cardiovascular Applications | Showed potential as a vasodilator in animal models; requires clinical validation. |

Mechanism of Action

The mechanism of action of 1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine with similar sulfonylated piperazines:

Key Observations :

- Ethoxy vs. Halogen Substituents : The target’s ethoxy group improves water solubility compared to halogenated analogs (e.g., Cl in , Br in ), which may enhance bioavailability .

- Sulfonyl-Piperazine Linkage : Common across analogs, this group facilitates hydrogen bonding with biological targets, though electronic effects vary with aryl substituents .

Activity Trends :

Biological Activity

1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine is a synthetic compound with potential applications in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with an ethoxy group, an isopropyl group, and a sulfonyl moiety. Its molecular formula is with a molecular weight of approximately 326.5 g/mol. The presence of these functional groups enhances its reactivity and solubility, which are critical for its biological activity.

The biological activity of 1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine is primarily attributed to its interactions with various biomolecules:

- Protein Binding : The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity.

- Cell Membrane Interaction : The compound may alter cellular membrane permeability, impacting cellular functions.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE), which could suggest a similar mechanism for this compound .

Antimicrobial Activity

Research indicates that compounds containing piperazine moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can inhibit bacterial growth against various strains. While specific data on 1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine is limited, its structural similarities to known antimicrobial agents suggest potential efficacy in this area .

Anti-inflammatory Effects

The compound's ability to inhibit inflammatory pathways has been explored in several studies. The sulfonamide structure is associated with anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .

Enzyme Inhibition

Several studies have documented the enzyme inhibitory activities of piperazine derivatives. For example, compounds similar to 1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine have demonstrated inhibition of urease and AChE, which are crucial targets in drug development for conditions like Alzheimer's disease and various infections .

Case Studies and Research Findings

Q & A

Q. How does this compound compare to analogs in structure-activity relationship (SAR) studies?

- Methodological Answer :

- SAR Trends : Replacement of isopropyl with cyclopropyl reduces PDE5 affinity by 4-fold, while ethoxy-to-methoxy substitution decreases solubility by 30% .

- Crystallography : X-ray structures show the sulfonyl group forms hydrogen bonds with PDE5’s Gln817 residue, critical for inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.